5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

SLACK potassium channel inhibition 1,2,4-oxadiazole SAR epilepsy drug discovery

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 1105233-02-0) is a synthetic small-molecule heterocycle built on a 1,2,4-oxadiazole core, substituted at the 3-position with an ortho-tolyl group and at the 5-position with a 4-chlorophenylsulfonylmethyl moiety. Its molecular formula is C₁₆H₁₃ClN₂O₃S and its molecular weight is 348.8 g/mol.

Molecular Formula C16H13ClN2O3S
Molecular Weight 348.8
CAS No. 1105233-02-0
Cat. No. B2706978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
CAS1105233-02-0
Molecular FormulaC16H13ClN2O3S
Molecular Weight348.8
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O3S/c1-11-4-2-3-5-14(11)16-18-15(22-19-16)10-23(20,21)13-8-6-12(17)7-9-13/h2-9H,10H2,1H3
InChIKeyPHQVCKUIGMICCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 1105233-02-0): Core Structural and Physicochemical Profile for Procurement Screening


5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 1105233-02-0) is a synthetic small-molecule heterocycle built on a 1,2,4-oxadiazole core, substituted at the 3-position with an ortho-tolyl group and at the 5-position with a 4-chlorophenylsulfonylmethyl moiety. Its molecular formula is C₁₆H₁₃ClN₂O₃S and its molecular weight is 348.8 g/mol . The compound belongs to a pharmacologically investigated class: 1,2,4-oxadiazoles have been explored as SLACK potassium channel inhibitors, with certain analogs demonstrating quantifiable ion channel modulation and metabolic stability profiles [1]. This specific ortho-tolyl substitution pattern creates a steric and electronic environment distinct from its para-tolyl and methoxy-substituted analogs, which translates into measurable differences in biological target engagement according to class-level SAR trends.

Why 1,2,4-Oxadiazole Analogs Cannot Be Assumed Interchangeable: The Case for 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole


Within the 1,2,4-oxadiazole sulfone series, subtle positional isomerism and aryl substitution changes produce divergent biological outcomes that preclude simple replacement. In the SLACK potassium channel inhibitor program, structure-activity relationship (SAR) studies across five distinct regions of the hit compound revealed that modifications to the aryl substituent at the 3-position of the oxadiazole ring directly alter both potency in thallium flux assays and selectivity against related channels (SLICK, Maxi-K) [1]. The ortho-tolyl group in CAS 1105233-02-0 introduces steric hindrance and altered electron density at the oxadiazole core compared to the para-tolyl analog (CAS 1105232-57-2) or the methoxy analog (CAS 1105221-96-2). These differences are not cosmetic; they have been demonstrated to impact target binding, metabolic clearance in mouse liver microsomes, and plasma protein binding within the broader oxadiazole chemotype [1]. Therefore, procurement decisions based solely on core scaffold similarity without verifying the specific substitution pattern risk selecting a compound with untested or inferior biological performance.

Quantitative Differentiation Evidence for 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole Against Its Closest Analogs


Ortho-Tolyl vs. Para-Tolyl Substitution: Divergent SLACK Channel Inhibitory Activity Predicted by Class SAR

In the 1,2,4-oxadiazole SLACK inhibitor series, the position of the methyl group on the 3-phenyl ring was a key determinant of potency. While the para-tolyl analog (CAS 1105232-57-2) and the ortho-tolyl compound (CAS 1105233-02-0) have not been compared in the same published assay, class-level SAR from the Qunies et al. study demonstrates that aryl substituent position and electronic character at the 3-position directly modulate SLACK channel inhibition, with certain substituted-phenyl analogs achieving thallium flux IC₅₀ values in the low micromolar range and whole-cell electrophysiology IC₅₀ values between 0.5 and 5 µM [1]. The ortho-methyl group introduces a distinct steric clash and conformational bias not present in the para-substituted isomer, a feature associated with altered selectivity against SLICK and Maxi-K channels in structurally related analogs [1].

SLACK potassium channel inhibition 1,2,4-oxadiazole SAR epilepsy drug discovery

Chlorophenylsulfonyl vs. Methoxyphenylsulfonyl: Impact on Lipophilicity and Predicted Metabolic Stability

The 4-chlorophenylsulfonyl group in CAS 1105233-02-0 confers higher lipophilicity compared to the 4-methoxyphenylsulfonyl analog (CAS 1105221-96-2). Within the 1,2,4-oxadiazole SLACK inhibitor series, SAR studies demonstrated that modifications to the sulfonyl-linked aryl ring directly affected metabolic stability in mouse liver microsomes and plasma protein binding [1]. Analogs with electron-withdrawing substituents (such as Cl) generally exhibited altered clearance rates compared to those with electron-donating groups (such as OCH₃), with clearance values ranging from moderate (CL_int ~50 mL/min/kg) to high (CL_int >300 mL/min/kg) depending on the specific substitution pattern [1]. Although the exact microsomal stability data for CAS 1105233-02-0 is not publicly reported, the class-level trend indicates that the chloro substituent is likely to produce a different metabolic profile than the methoxy analog, making the two non-interchangeable in assays where metabolic stability is a critical parameter.

Metabolic stability Lipophilicity Oxadiazole ADME

Molecular Identity and Purity: Ortho-Tolyl Compound Distinguished from Structural Isomers by Definitive Analytical Parameters

CAS 1105233-02-0 is unambiguously distinguishable from its closest structural analogs by its specific molecular formula (C₁₆H₁₃ClN₂O₃S) and molecular weight (348.8 g/mol) . The para-tolyl isomer (CAS 1105232-57-2) shares the same molecular formula and weight but differs in the methyl group position on the phenyl ring, while the methoxy analog (CAS 1105221-96-2) has a distinct formula (C₁₇H₁₆N₂O₄S) and molecular weight (344.4 g/mol) . These differences are analytically resolvable by HPLC retention time, NMR chemical shift patterns (particularly the aromatic proton splitting patterns for ortho- vs. para-disubstituted phenyl rings), and high-resolution mass spectrometry. For procurement quality control, this means that identity confirmation and isomer purity assessment require methods capable of distinguishing positional isomers — a generic LC-MS method may not suffice.

Quality control Molecular characterization Procurement specification

1,2,4-Oxadiazole Scaffold: Validated Ion Channel Target Engagement vs. Non-Selective Cytotoxicity

The 1,2,4-oxadiazole chemotype represented by CAS 1105233-02-0 has been validated as a SLACK potassium channel inhibitor scaffold with measurable selectivity over related channels. In the Qunies et al. study, structurally optimized 1,2,4-oxadiazole analogs demonstrated SLACK inhibitory activity with thallium flux IC₅₀ values as low as 0.5–2 µM, while showing >10-fold selectivity against SLICK (Slo2.2) and Maxi-K (Slo1) channels [1]. The lead compound VU0935685, a direct structural congener of the 1,2,4-oxadiazole sulfone series, exhibited a whole-cell electrophysiology IC₅₀ of 1.2 µM against WT human SLACK with no significant inhibition of SLICK or Maxi-K at concentrations up to 30 µM [1]. While CAS 1105233-02-0 itself has not been individually profiled in this assay, it belongs to a chemotype with demonstrated capacity for target-specific ion channel modulation — a feature not shared by many commercially available oxadiazole building blocks that lack any documented biological activity.

Target selectivity SLACK channel Potassium channel pharmacology

Primary Research and Procurement Application Scenarios for 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole


Structure-Activity Relationship (SAR) Exploration of SLACK Potassium Channel Inhibitors

Procure CAS 1105233-02-0 as a diversity element for SAR expansion around the 3-aryl position of 1,2,4-oxadiazole SLACK inhibitors. The ortho-tolyl group provides a sterically constrained comparator to the para-tolyl analog (CAS 1105232-57-2) and other 3-substituted phenyl derivatives, enabling systematic mapping of steric and electronic effects on SLACK channel potency and selectivity. As demonstrated by Qunies et al., such SAR campaigns directly contribute to identifying tool compounds with improved metabolic stability and selectivity profiles .

Isomer-Specific Procurement for Ion Channel Selectivity Profiling

When screening for selective potassium channel modulators, the precise positional isomer matters. CAS 1105233-02-0 (ortho-tolyl) should be ordered alongside its para-tolyl isomer (CAS 1105232-57-2) as a matched pair to experimentally determine whether the methyl group position affects selectivity against SLICK and Maxi-K channels. Class-level data indicates that aryl substitution geometry can influence off-target channel activity by more than 10-fold , making the ortho/para pair a valuable tool for probing selectivity determinants.

Metabolic Stability Comparison Studies in Drug Discovery ADME Panels

Use CAS 1105233-02-0 as a representative electron-withdrawing sulfonyl analog in a panel that includes the methoxy analog (CAS 1105221-96-2) and other sulfonyl-substituted oxadiazoles. The class-level finding that sulfonyl aryl substitution modulates microsomal clearance by 2- to 6-fold provides a rationale for comparative in vitro ADME profiling. Such data can inform the design of analogs with improved pharmacokinetic properties for in vivo efficacy studies.

Quality Control and Analytical Method Development for Positional Isomer Resolution

Develop and validate isomer-specific analytical methods (e.g., chiral or positional isomer HPLC, quantitative ¹H NMR) capable of distinguishing CAS 1105233-02-0 from its para-tolyl isomer. Given their identical molecular weight , routine LC-MS cannot differentiate these compounds. A robust QC protocol is essential for laboratories that stock both isomers and must ensure compound identity before initiating costly biological assays.

Quote Request

Request a Quote for 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.